Biological Activity Differentiation: Dihydrofolate Reductase (DHFR) Inhibition
3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid exhibits significantly reduced inhibition of dihydrofolate reductase (DHFR) compared to its dibromo analog. The target compound shows an IC50 of 65,000 nM against bovine liver DHFR [1]. In contrast, the comparator 2,3-dibromo-5,6-dimethoxybenzoic acid demonstrates a Ki of 109 nM against E. coli DHFR [2].
| Evidence Dimension | DHFR Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 65,000 nM |
| Comparator Or Baseline | 2,3-Dibromo-5,6-dimethoxybenzoic acid: Ki = 109 nM |
| Quantified Difference | ~596-fold weaker inhibition by the target compound |
| Conditions | Target: Bovine liver DHFR; Comparator: E. coli DHFR |
Why This Matters
This stark difference demonstrates that even a seemingly minor substitution change (mono-bromo/fluoro vs. di-bromo) profoundly alters biological activity, justifying the procurement of the specific compound for structure-activity relationship (SAR) studies.
- [1] BindingDB. (n.d.). BDBM50448060 (CHEMBL3115732). Affinity Data for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid. View Source
- [2] BindingDB. (n.d.). BDBM50405968 (CHEMBL18898). Affinity Data for 2,3-dibromo-5,6-dimethoxybenzoic acid. View Source
